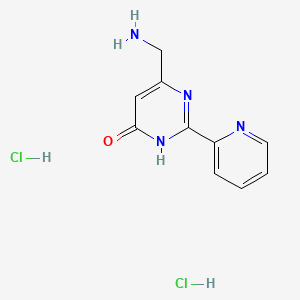![molecular formula C14H17N3O4 B13499851 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases such as tuberculosis . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves the use of a microreactor-based continuous flow system for the synthesis of imidazo pyridine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow systems and scalable radical reactions are likely approaches due to their efficiency and ability to produce large quantities of the compound .
化学反応の分析
Types of Reactions
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and tetrahydrofuran, as well as bases like sodium hydroxide and 4-dimethylaminopyridine .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold of the compound, known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another fused bicyclic heterocycle with similar applications in drug discovery.
Imidazo[1,2-c]pyrimidine: A related scaffold with potential biological activities.
Uniqueness
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, such as the tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions during synthesis . This makes it a valuable intermediate in the development of more complex molecules with potential therapeutic applications .
特性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-8-10(12(18)19)16-11(17)6-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
InChIキー |
NPELCYGTXLBSKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NC(=CN2C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


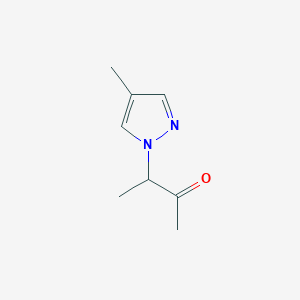
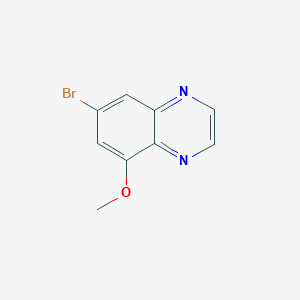
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
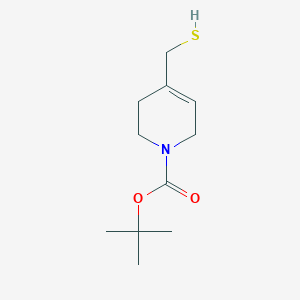
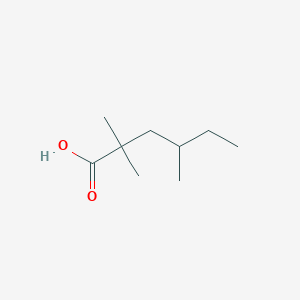
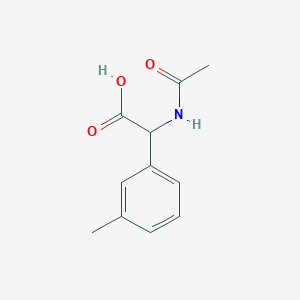

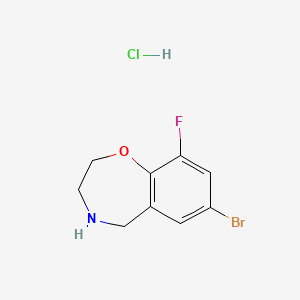
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

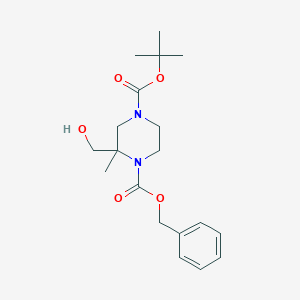
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
